7-chloro-N-(4-methoxy-2-methylphenyl)quinazolin-4-amine
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Overview
Description
Synthesis Analysis
The synthesis of quinazoline derivatives typically involves several steps including ring-opening, cyclization, substitution, and condensation reactions. For example, compounds similar to the described one have been synthesized through processes involving ring-opening, cyclization, substitution, dopamine condensation, and Mannich reactions (Wu et al., 2021). These methodologies highlight the complexity and the versatile approaches used in the synthesis of quinazoline derivatives.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is often confirmed using techniques such as X-ray crystallography, NMR spectroscopy, MS, and FT-IR spectroscopy. For instance, the structural properties of similar synthesized compounds have been explored using these methods, confirming the expected molecular frameworks and providing insights into their geometrical parameters and molecular interactions (Wu et al., 2022).
Scientific Research Applications
Antimicrobial, Analgesic, and Anti-inflammatory Applications
A study highlighted the design, synthesis, and preliminary pharmacological screening of novel quinazoline derivatives, including compounds related to 7-chloro-N-(4-methoxy-2-methylphenyl)quinazolin-4-amine, for antimicrobial, analgesic, and anti-inflammatory activities. The synthesized compounds demonstrated promising results, with specific derivatives showing significant activity against microbes, pain, and inflammation. This suggests that modifications in the quinazoline structure, such as the addition of methyl/methoxy groups, can enhance their therapeutic potential in treating microbial infections, pain, and inflammatory conditions (Dash et al., 2017).
Anticancer Activity
Research into the anticancer properties of quinazoline derivatives has been extensive, indicating their potential in cancer therapy. For instance, derivatives have been synthesized and evaluated for their antitumor activity, with some compounds showing promising results in vitro against cancer cell lines. The development of such compounds involves detailed structural analysis and pharmacological testing to ascertain their efficacy and safety as anticancer agents. The study on the synthesis, characterization, and antitumor activity of 4-(3′-chlorophenylamino)-6-methoxy quinazoline derivatives revealed significant antiproliferative effects on specific cancer cells, highlighting the therapeutic potential of these compounds in oncology (Ouyang Gui-ping, 2012).
CNS Depressant and Anticonvulsant Activities
Quinazoline derivatives have also been explored for their CNS depressant and anticonvulsant activities. A study designed to synthesize and evaluate quinazoline-4-one/thione derivatives for these activities found that specific substitutions at the 3rd position of the quinazoline derivatives are crucial for enhancing CNS depressant and anticonvulsant properties. Compounds with methyl/methoxy groups in the phenyl ring and amine and thiourea substitution showed potent effects, suggesting their potential as new therapeutic agents for CNS disorders (Dash et al., 2016).
Mechanism of Action
Target of Action
Similar compounds, such as 7-chloro-4-aminoquinoline derivatives, have been found to exhibit antimicrobial activity . These compounds are often used in the design of bioactive compounds displaying a variety of activities, including anti-virulence, antimalarial, anti-leishmanial, anti-platelet aggregation, anti-viral, anti-inflammatory, immune-modulatory, and anticancer .
Mode of Action
It’s worth noting that similar compounds, such as 7-chloro-4-aminoquinoline derivatives, have been synthesized via nucleophilic aromatic substitution reactions . The most active ones displayed minimum inhibitory concentration (MIC) values in the range of 1.5 to 12.5 µg/mL . The length of the carbon-chain linker and electronic properties of the compounds are decisive for their biological activity .
Biochemical Pathways
Similar compounds, such as quinazolinone and quinazoline derivatives, have been found to exhibit a broad spectrum of biological activities, including anti-inflammatory, antitubercular, and antiviral activities .
Result of Action
Similar compounds, such as 7-chloro-4-aminoquinoline derivatives, have been found to exhibit antimicrobial activity .
properties
IUPAC Name |
7-chloro-N-(4-methoxy-2-methylphenyl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c1-10-7-12(21-2)4-6-14(10)20-16-13-5-3-11(17)8-15(13)18-9-19-16/h3-9H,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRNOVDFEMIOSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC2=NC=NC3=C2C=CC(=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-(4-methoxy-2-methylphenyl)quinazolin-4-amine |
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